4-Methylumbelliferyl Palmitate: A Comprehensive Technical Guide
4-Methylumbelliferyl Palmitate: A Comprehensive Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Methylumbelliferyl palmitate (4-MUP) is a fluorogenic substrate extensively utilized in biomedical research and clinical diagnostics to assay the activity of lipases, particularly lysosomal acid lipase (B570770) (LAL).[1][2] The enzymatic hydrolysis of the palmitate ester bond in 4-MUP by a lipase liberates the highly fluorescent molecule 4-methylumbelliferone (B1674119) (4-MU), which can be quantified to determine enzyme activity.[3][4][5] This guide provides a detailed overview of 4-MUP, including its chemical properties, applications, and comprehensive experimental protocols for its use.
Core Properties of 4-Methylumbelliferyl Palmitate
4-Methylumbelliferyl palmitate is a derivative of coumarin, a class of compounds known for their fluorescent properties. Its utility as a substrate lies in the quenching of fluorescence in its esterified form and the significant increase in fluorescence upon enzymatic cleavage.
| Property | Value | Reference |
| CAS Number | 17695-48-6 | [6] |
| Molecular Formula | C₂₆H₃₈O₄ | [6][7] |
| Molecular Weight | 414.59 g/mol | [4][6] |
| Appearance | Crystalline solid | |
| Melting Point | 70 - 72 °C | [7] |
| Solubility | Soluble in chloroform (B151607) (25 mg/ml), DMF (10 mg/ml), and sparingly in DMSO (0.1 mg/ml). Insoluble in water. | [7] |
| Storage | Store at -20°C, protected from light. | [2] |
The Enzymatic Reaction and Detection Principle
The fundamental application of 4-MUP is in a fluorometric assay to measure lipase activity. The enzymatic reaction is as follows:
Caption: Enzymatic hydrolysis of 4-MUP by lipase.
The product, 4-methylumbelliferone (4-MU), exhibits pH-dependent fluorescence. Its fluorescence properties are summarized in the table below.
| pH | Excitation Wavelength (λex) | Emission Wavelength (λem) | Reference |
| 1.97 - 6.72 (Acidic) | 320 nm | 445 - 455 nm | [5] |
| 7.12 - 10.3 (Alkaline) | 360 nm | 445 nm | [5] |
| 4.6 | 330 nm | 450 nm | [7] |
| 7.4 | 370 nm | 450 nm | [7] |
| 10.4 | 385 nm | 450 nm | [7] |
Applications in Research and Diagnostics
The primary application of 4-MUP is in the diagnosis of lysosomal storage disorders caused by a deficiency in lysosomal acid lipase (LAL), such as Wolman disease and Cholesteryl Ester Storage Disease (CESD).[1] LAL is responsible for hydrolyzing cholesteryl esters and triglycerides within the lysosome. A deficiency in this enzyme leads to the accumulation of these lipids, resulting in severe cellular and organ dysfunction.
Signaling Pathways Involving Lysosomal Acid Lipase
Lysosomal acid lipase plays a crucial role in cellular lipid metabolism, and its activity, often measured using 4-MUP, has implications for several signaling pathways.
Caption: Role of LAL in cellular lipid metabolism.
Deficiencies in LAL can disrupt these pathways, leading to:
-
Impaired T-cell Development: LAL deficiency can lead to abnormal thymus and spleen organization and reduced peripheral T-cell numbers due to increased apoptosis.
-
Altered VLDL Synthesis: Reduced availability of fatty acids from lysosomal hydrolysis can impair the synthesis of very-low-density lipoproteins (VLDL) in the liver.
-
Dysregulated Cholesterol Homeostasis: The lack of free cholesterol from the lysosome can impact the SREBP pathway, which regulates cellular cholesterol synthesis and uptake.
Experimental Protocols
Fluorometric Assay of Acid Lipase in Human Leukocytes (Adapted from Kelly and Bakhru-Kishore, 1979)
This protocol is suitable for determining LAL activity in isolated leukocytes, often used for the diagnosis of Wolman disease.
Materials:
-
4-Methylumbelliferyl palmitate (4-MUP) substrate solution (1 mM in methyl cellosolve, then diluted)
-
Leukocyte homogenate (prepared from whole blood)
-
Acetate (B1210297) buffer (0.1 M, pH 4.2)
-
Glycine-carbonate buffer (0.2 M, pH 10.4)
-
Fluorometer
Procedure:
-
Leukocyte Isolation and Homogenization: Isolate leukocytes from heparinized venous blood using standard cell separation techniques. Resuspend the leukocyte pellet in saline and homogenize by sonication or freeze-thawing.
-
Enzyme Reaction:
-
In a microcentrifuge tube, mix 50 µL of leukocyte homogenate with 100 µL of 0.1 M acetate buffer (pH 4.2).
-
Add 50 µL of the 4-MUP substrate solution.
-
Incubate the mixture at 37°C for 60 minutes.
-
-
Reaction Termination and Fluorescence Measurement:
-
Stop the reaction by adding 2.8 mL of 0.2 M glycine-carbonate buffer (pH 10.4).
-
Centrifuge to pellet the cell debris.
-
Measure the fluorescence of the supernatant using a fluorometer with an excitation wavelength of 385 nm and an emission wavelength of 450 nm.
-
-
Standard Curve: Prepare a standard curve using known concentrations of 4-methylumbelliferone to convert fluorescence units to the amount of product formed.
LAL Activity Assay in Dried Blood Spots (DBS) (Adapted from Dairaku et al., 2014)
This method is ideal for high-throughput screening for LAL deficiency using dried blood spots.
Materials:
-
Dried blood spot punches (3 mm)
-
Extraction buffer
-
4-MUP substrate solution
-
Lalistat 2 (a specific LAL inhibitor)
-
Stop solution (e.g., glycine-NaOH buffer, pH 10.4)
-
96-well microplate
-
Fluorometric microplate reader
Procedure:
-
Sample Preparation: Place one 3 mm punch from a dried blood spot into each well of a 96-well plate.
-
Enzyme Extraction: Add extraction buffer to each well and incubate to elute the enzyme from the DBS punch.
-
Enzyme Reaction (with and without inhibitor):
-
Prepare two sets of reactions for each sample: one with the 4-MUP substrate solution and one with the substrate solution containing Lalistat 2. The reaction without the inhibitor measures total lipase activity, while the reaction with the inhibitor measures non-LAL lipase activity.
-
Add the respective substrate solutions to the wells containing the extracted enzyme.
-
Incubate the plate at 37°C for a specified time (e.g., 2-4 hours).
-
-
Reaction Termination and Fluorescence Measurement:
-
Add the stop solution to each well to terminate the reaction and adjust the pH for optimal fluorescence.
-
Measure the fluorescence in a microplate reader at an excitation wavelength of ~360-370 nm and an emission wavelength of ~460-470 nm.
-
-
Calculation of LAL Activity:
-
Subtract the fluorescence of the reaction with Lalistat 2 from the fluorescence of the reaction without the inhibitor to determine the specific LAL activity.
-
Use a 4-MU standard curve to calculate the enzyme activity in nmol/punch/h.
-
Quantitative Data from Dairaku et al., 2014:
| Group | Average LAL Activity (nmol/punch/h) ± SD | Range (nmol/punch/h) |
| Normal Controls (n=51) | 0.68 ± 0.2 | 0.3 - 1.08 |
| Obligate Carriers (n=7) | 0.21 ± 0.1 | 0.11 - 0.41 |
| CESD Patients (n=7) | 0.02 ± 0.02 | 0 - 0.06 |
Determination of Michaelis-Menten Constants (Km and Vmax)
The following is a general procedure to determine the kinetic parameters of a lipase with 4-MUP.
Caption: Workflow for determining Km and Vmax.
Procedure:
-
Substrate Preparation: Prepare a series of dilutions of the 4-MUP substrate.
-
Enzyme Assay: Perform the lipase assay as described in the previous protocols, using each of the different substrate concentrations. It is crucial to measure the initial reaction velocity (V₀) where the reaction rate is linear over time.
-
Data Analysis:
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation: V₀ = (Vmax * [S]) / (Km + [S]) using non-linear regression software to determine Km and Vmax.
-
Alternatively, a Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ vs. 1/[S]) can be used. The y-intercept of this plot is 1/Vmax, and the x-intercept is -1/Km.
-
Conclusion
4-Methylumbelliferyl palmitate is a valuable tool for researchers and clinicians studying lipase activity, particularly in the context of lysosomal storage diseases. Its fluorogenic nature allows for sensitive and specific measurement of enzyme kinetics. The detailed protocols and background information provided in this guide are intended to facilitate the successful application of 4-MUP in a laboratory setting. As research into the roles of lysosomal enzymes in various cellular processes continues to expand, the utility of substrates like 4-MUP will undoubtedly grow.
References
- 1. A fast, miniaturised in-vitro assay developed for quantification of lipase enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lysosomal acid lipase regulates VLDL synthesis and insulin sensitivity in mice [scholarworks.indianapolis.iu.edu]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Critical Roles of Lysosomal Acid Lipase in T Cell Development and Function - PMC [pmc.ncbi.nlm.nih.gov]
